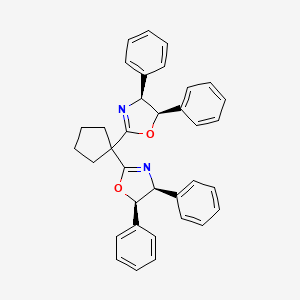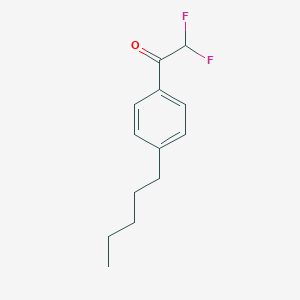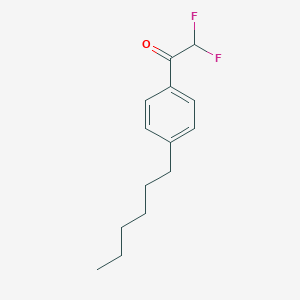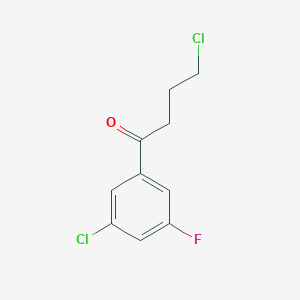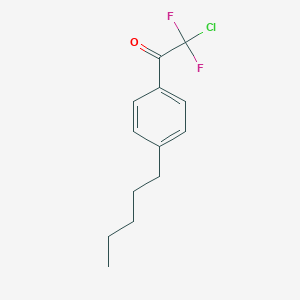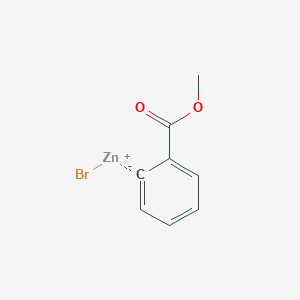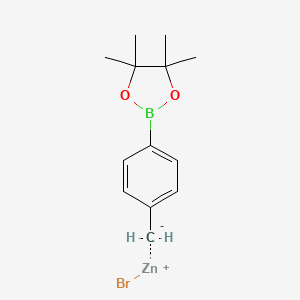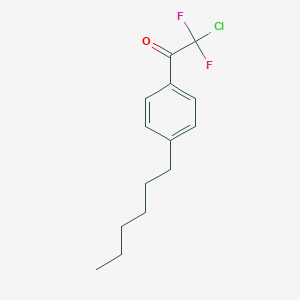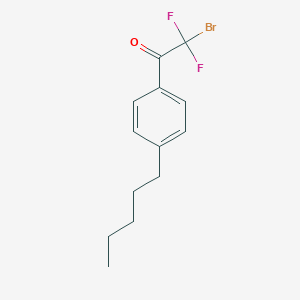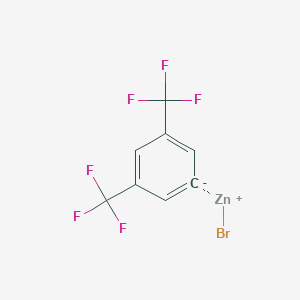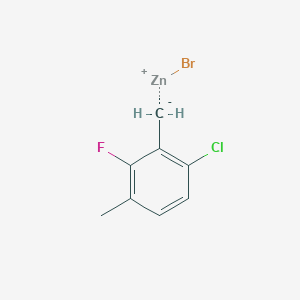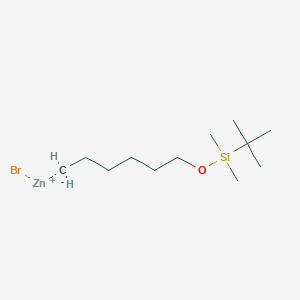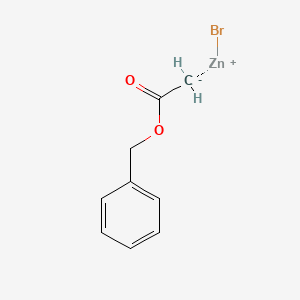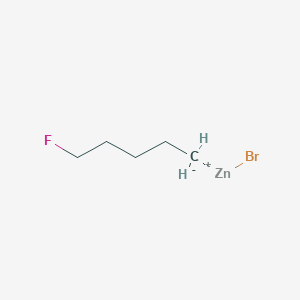
5-Fluoropentylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoropentylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of 5-Fluoropentylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
5-Fluoropentylzinc bromide can be synthesized through the reaction of 5-Fluoropentyl bromide with zinc in the presence of tetrahydrofuran. The reaction typically involves the following steps:
- Dissolution of zinc powder in tetrahydrofuran.
- Addition of 5-Fluoropentyl bromide to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of 5-Fluoropentylzinc bromide.
Industrial Production Methods
In industrial settings, the production of 5-Fluoropentylzinc bromide follows similar principles but on a larger scale. The process involves:
- Using high-purity zinc and 5-Fluoropentyl bromide.
- Employing automated reactors to control reaction conditions precisely.
- Ensuring the purity of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions
5-Fluoropentylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction reactions: It can participate in redox reactions under specific conditions.
Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 5-Fluoropentylzinc bromide.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 5-Fluoropentylzinc bromide include:
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Alkanes and alkenes: Formed through coupling reactions with alkyl halides.
科学的研究の応用
5-Fluoropentylzinc bromide has numerous applications in scientific research, including:
Organic synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry.
Medicinal chemistry: It is employed in the synthesis of potential drug candidates.
Material science: It is used in the preparation of novel materials with unique properties.
Biological studies: It is utilized in the synthesis of biologically active compounds for research purposes.
作用機序
The mechanism of action of 5-Fluoropentylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound’s zinc atom facilitates the formation of carbon-carbon bonds by donating electrons to electrophilic centers. This process is crucial in forming new molecular structures and is widely exploited in synthetic chemistry.
類似化合物との比較
Similar Compounds
5-Fluoropentylmagnesium bromide: Another organometallic compound used in similar reactions.
5-Fluoropentyl lithium: A highly reactive organolithium compound with similar applications.
5-Fluoropentylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
5-Fluoropentylzinc bromide is unique due to its moderate reactivity compared to other organometallic compounds. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its use in tetrahydrofuran as a solvent further enhances its versatility in organic synthesis.
特性
IUPAC Name |
bromozinc(1+);1-fluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELNCMIYAWGSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCF.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
